2-Methyl-4-nitrobenzenesulfonic acid

Description

BenchChem offers high-quality 2-Methyl-4-nitrobenzenesulfonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-4-nitrobenzenesulfonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

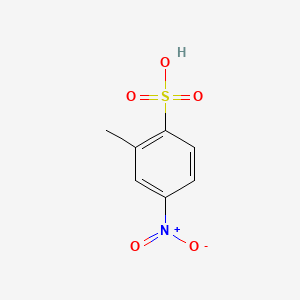

Structure

3D Structure

Properties

CAS No. |

7434-70-0 |

|---|---|

Molecular Formula |

C7H7NO5S |

Molecular Weight |

217.20 g/mol |

IUPAC Name |

2-methyl-4-nitrobenzenesulfonic acid |

InChI |

InChI=1S/C7H7NO5S/c1-5-4-6(8(9)10)2-3-7(5)14(11,12)13/h2-4H,1H3,(H,11,12,13) |

InChI Key |

XCSZUHHAYFILGO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])S(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Structure Elucidation of 2-Methyl-4-nitrobenzenesulfonic Acid

[1]

Executive Summary & Compound Profile

2-Methyl-4-nitrobenzenesulfonic acid (CAS: 7434-70-0) is a critical aromatic intermediate used in the synthesis of dyes, water-soluble catalysts, and pharmaceutical precursors.[1] Its structural integrity is defined by the specific regiochemical arrangement of a methyl group at C2 and a nitro group at C4 relative to the sulfonic acid moiety at C1.

-

Molecular Formula: C

H -

Key Challenge: Differentiating the 2,4-isomer from the thermodynamically likely 2,5-isomer (formed via sulfonation of p-nitrotoluene) or the 4,2-isomer.

| Property | Value |

| Appearance | Hygroscopic crystalline solid (often isolated as a hydrate or salt) |

| Solubility | High in water, polar organic solvents (MeOH, DMSO) |

| Acidity (pKa) | ~ -2.0 (Sulfonic acid group is a strong acid) |

| UV | ~260-270 nm (characteristic of nitro-aromatics) |

Synthetic Logic & Regiochemical Control

To elucidate the structure with authority, one must understand the provenance of the sample. The synthesis route dictates the impurity profile and the likely isomers present.

The "Ambiguous" Route: Direct Sulfonation

Industrial preparations often involve the sulfonation of 3-nitrotoluene (m-nitrotoluene).[1]

-

Mechanism: The methyl group (C1) directs ortho/para (positions 2, 4, 6). The nitro group (C3) directs meta (position 5).

-

Outcome: Sulfonation at C6 (ortho to methyl) yields the target 2-methyl-4-nitrobenzenesulfonic acid (renumbered).[1] However, sulfonation at C4 yields 4-methyl-2-nitrobenzenesulfonic acid .[1]

-

Implication: Samples from this route require rigorous NMR validation to rule out the 4-methyl-2-nitro isomer.[1]

The "Definitive" Route: Diazotization (Reference Standard)

For analytical standards, the structure is fixed by using 2-methyl-4-nitroaniline as the starting material.[1] The amino group position is unambiguous, ensuring the sulfonic acid enters at the exact C1 position via the Meerwein reaction.

Figure 1: Definitive synthesis pathway ensuring structural fidelity via diazonium replacement.

Analytical Strategy: Multi-Modal Elucidation

A self-validating protocol combines Mass Spectrometry (molecular formula) with NMR (connectivity).[1]

Mass Spectrometry (MS)

-

Technique: ESI-MS (Negative Mode) is preferred due to the acidic proton.[1]

-

Observation: The molecular ion peak

appears at m/z 216 .[1] -

Validation: High-Resolution MS (HRMS) should confirm the exact mass within 5 ppm to rule out isobaric impurities.[1]

Infrared Spectroscopy (FT-IR)

Used to confirm functional groups, though less specific for isomer differentiation.[1]

-

1530 & 1350 cm

-

1150-1250 cm

-

1010-1080 cm

-

600-700 cm

Nuclear Magnetic Resonance (NMR) - The Gold Standard

This is the critical step. We must distinguish the 2,4-isomer (Target) from the 2,5-isomer (Common Impurity).

Predicted

H NMR Data (DMSO-d

)

Numbering: C1=SO3H, C2=Me, C4=NO2

| Proton | Chemical Shift ( | Multiplicity | Coupling ( | Structural Assignment |

| H-3 | 8.10 - 8.20 ppm | Singlet (d) | Isolated between Me and NO | |

| H-5 | 8.00 - 8.10 ppm | Doublet (dd) | Adjacent to H-6; Ortho to NO | |

| H-6 | 7.80 - 7.90 ppm | Doublet | Adjacent to H-5; Ortho to SO | |

| -CH | 2.60 - 2.70 ppm | Singlet | - | Methyl group at C2 (deshielded).[1] |

The "Singlet vs. Doublet" NOE Test

This is the self-validating logic check for your sample.[1]

-

Target (2-Methyl-4-nitro):

-

Isomer (2-Methyl-5-nitro):

Figure 2: Logical flowchart for NMR-based structural discrimination of MNBSA isomers.

Quality Control & Purity

For drug development applications, purity must be assessed using HPLC.

References

-

PubChem. (2025).[2] 2-Methyl-4-nitrobenzenesulfonic acid (CID 113323).[1][2] National Library of Medicine.[2] [Link][2]

-

Booth, G. (2000). Nitro Compounds, Aromatic.[5][6][7] In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.[1] (General reference for nitration/sulfonation regiochemistry).

- Blatt, A. H. (1943). Organic Syntheses Collective Volume 2. (Reference for general diazonium-to-sulfonic acid conversions, e.g., Meerwein reaction protocols).

Sources

- 1. 7434-70-0|2-Methyl-4-nitrobenzenesulfonic acid|BLD Pharm [bldpharm.com]

- 2. 2-Methyl-4-nitrobenzenesulfonic acid | C7H7NO5S | CID 113323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 121-03-9: Ácido 2-metil-5-nitrobencenosulfónico [cymitquimica.com]

- 4. magritek.com [magritek.com]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

physical and chemical properties of 2-Methyl-4-nitrobenzenesulfonic acid

[1][3]

Executive Summary & Structural Identity

2-Methyl-4-nitrobenzenesulfonic acid (MNBSA) is a strong organic acid used primarily as a specialized intermediate in the synthesis of azo dyes and pigments.[1] Unlike its more common isomer (PNTSA), MNBSA offers specific regiochemical advantages due to the para relationship between the electron-withdrawing nitro and sulfonic acid groups, which creates a unique electronic push-pull system across the aromatic ring.[1]

Chemical Identity Table

| Property | Specification |

| IUPAC Name | 2-Methyl-4-nitrobenzenesulfonic acid |

| CAS Number | 7434-70-0 |

| Common Synonyms | 5-Nitro-o-toluenesulfonic acid; 3-Nitrotoluene-6-sulfonic acid |

| Molecular Formula | C₇H₇NO₅S |

| Molecular Weight | 217.20 g/mol |

| SMILES | CC1=C(S(=O)(=O)O)C=CC([O-])=C1 |

| Key Functional Groups | Sulfonic Acid (-SO₃H), Nitro (-NO₂), Methyl (-CH₃) |

Physical & Chemical Properties[1][2][3][8][9][13][14]

Physical Constants

The physical behavior of MNBSA is dominated by the highly polar sulfonic acid group, which imparts high water solubility and hygroscopicity.

| Property | Value | Context/Notes |

| Appearance | Crystalline plates or needles | Typically off-white to pale yellow; crude commercial grades may be dark brown.[1] |

| Melting Point | 133.5 – 142 °C | Range depends on hydration state (often forms hydrates).[1] |

| Solubility (Water) | High (>50 mg/mL) | Forms a strongly acidic solution. |

| Solubility (Organics) | Soluble | Ethanol, Acetone, DMF. |

| Solubility (Non-polar) | Insoluble | Hexane, Toluene, Diethyl ether (unless protonated). |

| pKa | ~ -0.5 to 0.5 | Strong acid; comparable to benzenesulfonic acid.[1] |

| Hygroscopicity | High | Deliquescent in high humidity; store under desiccant.[1] |

Chemical Reactivity Profile

MNBSA functions as a bifunctional building block. Its reactivity is governed by the electronic directing effects of its substituents:

-

Acidity: The sulfonic acid group is fully dissociated in aqueous solution, capable of forming stable salts (e.g., Sodium 2-methyl-4-nitrobenzenesulfonate).[1]

-

Electrophilic Substitution: The ring is highly deactivated by the Nitro and Sulfonic acid groups. Further electrophilic substitution (e.g., halogenation) is difficult and requires forcing conditions.

-

Nucleophilic Displacement: The nitro group, while deactivated, can be reduced to an amine. The sulfonate group is generally stable to hydrolysis but can be converted to a sulfonyl chloride.

Synthesis & Manufacturing

Strategic Route: Sulfonation of m-Nitrotoluene

The primary industrial and laboratory route to CAS 7434-70-0 is the sulfonation of m-nitrotoluene.[1] This route leverages the ortho/para directing power of the methyl group to overcome the meta directing power of the nitro group.

-

Starting Material: m-Nitrotoluene (1-Methyl-3-nitrobenzene).[1]

-

Reagent: Oleum (Fuming Sulfuric Acid, 20-60% SO₃).[1]

-

Regiochemistry: The methyl group directs incoming electrophiles to positions 2, 4, and 6.[3] Position 2 is sterically hindered.[1] Position 4 is ortho to the nitro group. Position 6 is para to the nitro group. Under thermodynamic control, sulfonation occurs predominantly at Position 6 (which becomes Position 1 in the product numbering), yielding 2-methyl-4-nitrobenzenesulfonic acid.[1]

Synthesis Workflow Diagram

The following diagram illustrates the regioselective synthesis pathway.

Figure 1: Synthesis pathway via sulfonation of m-nitrotoluene. The methyl group directs the sulfonyl group to the position para to the nitro group (C6 of toluene ring), which is renumbered as C1 in the product.

Protocol: Laboratory Scale Preparation

Safety Precaution: Oleum is extremely corrosive and reacts violently with water.[1] Perform all operations in a fume hood with full PPE.

-

Charge: Place 1.0 mol of m-nitrotoluene in a chemically resistant reactor (glass-lined or sulfonation flask).

-

Addition: Slowly add 1.2 mol of Oleum (20% SO₃) dropwise, maintaining temperature below 60°C to prevent immediate exotherm runaway.

-

Reaction: Heat the mixture to 110–120°C for 3–5 hours. Monitor reaction progress via TLC or HPLC until starting material is consumed.[1]

-

Quench: Cool the reaction mass to 20°C. Pour slowly onto crushed ice (approx. 5x weight of acid).

-

Isolation:

-

Method A (Free Acid): If concentration is high, the acid may precipitate upon cooling. Filter and recrystallize from minimal water/HCl.

-

Method B (Salt Formation): Neutralize with Sodium Carbonate to precipitate the sodium salt (Sodium 2-methyl-4-nitrobenzenesulfonate), which is easier to handle.[1]

-

Applications & Derivatization[1]

Dye Manufacturing (Stilbene Dyes)

MNBSA is a precursor for stilbene optical brighteners and azo dyes. The nitro group is typically reduced to an amine (using Fe/HCl or catalytic hydrogenation), creating 2-Methyl-4-aminobenzenesulfonic acid (also known as 4-Amino-toluene-2-sulfonic acid, isomer 5). This amine can be diazotized and coupled with phenols or amines to form vibrant dyes.

Reagent for Activation

Similar to tosylates, the sulfonyl chloride derivative (2-methyl-4-nitrobenzenesulfonyl chloride) serves as a "nosyl-like" activating group in organic synthesis, providing a leaving group that is distinct from standard tosyls due to the electronic influence of the nitro group.[1]

Derivatization Pathway[1]

Figure 2: Primary chemical transformations of MNBSA.[1]

Safety & Handling (MSDS Summary)

| Hazard Category | Classification | Handling Protocol |

| Skin/Eye | Corrosive / Irritant (H314) | Wear neoprene gloves and chemical splash goggles.[1] Immediate flush with water upon contact.[1] |

| Inhalation | Irritant (H335) | Use local exhaust ventilation.[1] Dust mask recommended for solid handling.[1] |

| Reactivity | Stable but Reactive | Incompatible with strong oxidizers and strong bases.[1] Avoid contact with reducing agents (potential for vigorous reaction with nitro group). |

| Storage | Hygroscopic | Store in tightly sealed containers, away from moisture and heat sources. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 113323, 2-Methyl-4-nitrobenzenesulfonic acid. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. 5-Nitro-o-toluene sulfonic acid (Infrared Spectrum). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

Booth, G. (2000). Nitro Compounds, Aromatic. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.[1] (General reference for nitrotoluene sulfonation regiochemistry).

-

ChemSrc. CAS 7434-70-0 Physical Properties and Melting Point Data. Retrieved from [Link]

A Technical Guide to the Spectral Analysis of 2-Methyl-4-nitrobenzenesulfonic Acid

Introduction to 2-Methyl-4-nitrobenzenesulfonic Acid

2-Methyl-4-nitrobenzenesulfonic acid (C₇H₇NO₅S) is a substituted aromatic compound with a molecular weight of 217.20 g/mol .[1] Its structure, featuring a toluene backbone substituted with a nitro group and a sulfonic acid group, dictates its chemical reactivity and physical properties. The presence of these functional groups makes it a valuable building block in organic synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 2-Methyl-4-nitrobenzenesulfonic acid are discussed below.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts are influenced by the electronic effects of the nitro and sulfonic acid groups. Aromatic protons, typically observed between 6.5 and 8.0 ppm, are deshielded by the ring current.[2][3][4][5]

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| H-3 | ~ 8.2 | d | 1H | Ortho to the electron-withdrawing nitro group, leading to significant deshielding. |

| H-5 | ~ 8.0 | dd | 1H | Ortho to the nitro group and meta to the sulfonic acid group. |

| H-6 | ~ 7.5 | d | 1H | Ortho to the sulfonic acid group and meta to the nitro group. |

| -CH₃ | ~ 2.6 | s | 3H | Benzylic protons, deshielded by the aromatic ring.[2] |

| -SO₃H | Variable (likely broad) | s | 1H | The acidic proton is often broad and its chemical shift is concentration and solvent dependent. |

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. Aromatic carbons typically resonate in the 120-150 ppm range.[2]

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |

| C-4 (attached to -NO₂) | ~ 148 | Highly deshielded due to the strong electron-withdrawing effect of the nitro group. |

| C-1 (attached to -SO₃H) | ~ 142 | Deshielded by the sulfonic acid group. |

| C-2 (attached to -CH₃) | ~ 135 | |

| C-3 | ~ 128 | |

| C-5 | ~ 125 | |

| C-6 | ~ 122 | |

| -CH₃ | ~ 20 | Typical chemical shift for a methyl group attached to an aromatic ring. |

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-25 mg of the solid 2-Methyl-4-nitrobenzenesulfonic acid sample.[6][7][8][9]

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).[6][7][8][9] The choice of solvent is critical as the acidic proton of the sulfonic acid group can exchange with protic solvents.

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

-

Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.[7]

-

Cap the NMR tube securely.

Instrument Parameters (for a 400 MHz spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled pulse program.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Spectral Width: 0-200 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Spectrum

The IR spectrum of 2-Methyl-4-nitrobenzenesulfonic acid is expected to show strong absorptions corresponding to the S=O, N=O, and C=C bonds, as well as the O-H stretch of the sulfonic acid group.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| O-H (sulfonic acid) | 3200-2500 (broad) | Stretching |

| C-H (aromatic) | 3100-3000 | Stretching |

| C-H (methyl) | 2980-2850 | Stretching |

| C=C (aromatic) | 1600-1450 | Stretching |

| N=O (nitro group) | 1550-1500 (asymmetric) and 1350-1300 (symmetric) | Stretching |

| S=O (sulfonic acid) | 1250-1150 (asymmetric) and 1050-1000 (symmetric) | Stretching |

| S-O (sulfonic acid) | 700-600 | Stretching |

Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)

Sample Preparation:

-

Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven to remove any moisture.[10]

-

In an agate mortar, grind 1-2 mg of the 2-Methyl-4-nitrobenzenesulfonic acid sample with approximately 100-200 mg of the dry KBr powder until a fine, homogeneous mixture is obtained.[10] The particle size of the sample should be smaller than the wavelength of the IR light to minimize scattering.[10]

-

Transfer the mixture to a pellet press die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[11]

Data Acquisition:

-

Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.[12][13]

-

Place the KBr pellet containing the sample in the sample holder.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.[14]

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.[15]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum (Electron Ionization)

Electron Ionization (EI) is a hard ionization technique that causes extensive fragmentation, providing valuable structural information.[16][17]

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 217, corresponding to the molecular weight of the compound.[1]

-

Major Fragmentation Pathways:

-

Loss of -OH: A peak at m/z = 200, resulting from the loss of a hydroxyl radical from the sulfonic acid group.

-

Loss of -SO₃H: A peak at m/z = 136, corresponding to the loss of the sulfonic acid group.

-

Loss of -NO₂: A peak at m/z = 171, due to the loss of a nitro group. The fragmentation of nitroaromatic compounds often involves the loss of NO₂ and NO.[1][18][19][20]

-

Desulfonation: The loss of SO₂ (m/z = 64) or SO₃ (m/z = 80) from fragment ions is a common pathway for sulfonic acids.[1][21][22]

-

Toluene-like fragments: A peak at m/z = 91 (tropylium ion) is characteristic of toluene derivatives.

-

Experimental Protocol for Electron Ionization Mass Spectrometry

Sample Introduction:

-

For a solid sample like 2-Methyl-4-nitrobenzenesulfonic acid, a direct insertion probe is typically used.

-

A small amount of the sample is placed in a capillary tube at the tip of the probe.

-

The probe is inserted into the ion source of the mass spectrometer.

-

The probe is gradually heated to vaporize the sample into the ion source.

Instrument Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.[17][23] This standard energy allows for comparison with library spectra.

-

Source Temperature: 150-250 °C, optimized to ensure vaporization without thermal decomposition.

-

Mass Range: m/z 40-400.

Visualization of Key Structural and Fragmentation Information

Molecular Structure of 2-Methyl-4-nitrobenzenesulfonic acid

Caption: Molecular structure of 2-Methyl-4-nitrobenzenesulfonic acid.

Key Fragmentation Pathways in Mass Spectrometry

Caption: Predicted major fragmentation pathways for 2-Methyl-4-nitrobenzenesulfonic acid in EI-MS.

Conclusion

This technical guide provides a comprehensive overview of the predicted NMR, IR, and MS spectral data for 2-Methyl-4-nitrobenzenesulfonic acid. By leveraging established spectroscopic principles and data from analogous compounds, a detailed and informative predictive analysis has been presented. The included experimental protocols offer practical guidance for researchers seeking to acquire and interpret their own spectral data for this compound. This guide serves as a valuable resource for scientists and professionals in drug development and related fields, facilitating the confident identification and characterization of 2-Methyl-4-nitrobenzenesulfonic acid.

References

-

PubChem. 2-Methyl-4-nitrobenzenesulfonic acid. National Center for Biotechnology Information. [Link]

-

ResearchGate. Mass Spectrometry of Sulfonic Acids and Their Derivatives. [Link]

-

Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

Chemical Instrumentation Facility, Iowa State University. Mass Spectrometry Tutorial. [Link]

-

Agilent Technologies. FTIR Spectroscopy Reference Guide. [Link]

-

Marcel Dekker, Inc. Negativeion, Chemical-Ionization Mass Spectrometry of Sulfonic Acid Esters of Carbohydrates. [Link]

-

Weizmann Institute of Science. Mass spectral fragmentation pathways in some dinitroaromatic compounds studied by collision‐induced dissociation and tandem mass spectrometry. [Link]

-

ACD/Labs. A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link]

-

ResearchGate. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. [Link]

-

Northern Illinois University. FT-IR Sample Preparation. [Link]

-

JoVE. Video: NMR Spectroscopy of Aromatic Compounds. [Link]

-

ResearchGate. NMR Spectroscopy of Aromatic Compounds (#1e). [Link]

-

Agilent. Spring Webinars 2017 Part 3: Electron Ionization Source Parameters in GC-MS. [Link]

-

Research and Reviews: Journal of Chemistry. Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

University of Reading. NMR Sample Preparation. [Link]

-

University of Helsinki. Quick User Guide for FT-IR. [Link]

-

University of Wisconsin-Madison. Lecture outline 1H NMR spectra of aromatic compounds. [Link]

-

The Royal Society of Chemistry. Supplementary Information - Figure S1: Mass spectral fragmentations of sulfonates. [Link]

-

Shimadzu. Ionization Modes: EI. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

Iowa State University. NMR Sample Preparation. [Link]

-

University College London. Sample Preparation. [Link]

-

ACS Publications. Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. [Link]

-

Kintek Press. What Is The Process For Making A Kbr Pellet? Master Transparent Discs For Accurate Ftir Analysis. [Link]

-

Wikipedia. Fourier-transform infrared spectroscopy. [Link]

-

ResearchGate. PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. [Link]

-

Wiley Analytical Science. Sample Preparation in Mass Spectrometry. [Link]

-

AIP Publishing. Calculation of Nuclear Magnetic Resonance Spectra of Aromatic Hydrocarbons. [Link]

-

University of Florida. Ionization Methods in Organic Mass Spectrometry. [Link]

-

BioPharm International. FTIR Spectroscopy as a Multi-Parameter Analytical Tool. [Link]

-

Wikipedia. Sample preparation in mass spectrometry. [Link]

-

YouTube. Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. [Link]

-

University of Washington. Fourier Transform Infrared Spectroscopy. [Link]

-

Chemistry LibreTexts. 11.06: Introduction to Mass Spectrometry. [Link]

-

ACS Publications. Denitration of nitroaromatic compounds by arylnitrile radical cations. [Link]

Sources

- 1. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Video: NMR Spectroscopy of Aromatic Compounds [jove.com]

- 4. researchgate.net [researchgate.net]

- 5. amherst.edu [amherst.edu]

- 6. NMR | Sample Preparation & NMR Tubes | Chemical Research Support [weizmann.ac.il]

- 7. research.reading.ac.uk [research.reading.ac.uk]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. ucl.ac.uk [ucl.ac.uk]

- 10. kinteksolution.com [kinteksolution.com]

- 11. scienceijsar.com [scienceijsar.com]

- 12. agilent.com [agilent.com]

- 13. mse.washington.edu [mse.washington.edu]

- 14. jascoinc.com [jascoinc.com]

- 15. biopharminternational.com [biopharminternational.com]

- 16. acdlabs.com [acdlabs.com]

- 17. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 18. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 19. researchgate.net [researchgate.net]

- 20. youtube.com [youtube.com]

- 21. researchgate.net [researchgate.net]

- 22. aaqr.org [aaqr.org]

- 23. analyticalscience.wiley.com [analyticalscience.wiley.com]

An In-depth Technical Guide to the Solubility of 2-Methyl-4-nitrobenzenesulfonic Acid in Organic Solvents

This guide offers a comprehensive technical overview of the solubility of 2-Methyl-4-nitrobenzenesulfonic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of the compound's solubility profile. We will explore its physicochemical properties, expected solubility in various organic solvents, and provide a detailed protocol for its experimental determination.

Introduction to 2-Methyl-4-nitrobenzenesulfonic Acid

2-Methyl-4-nitrobenzenesulfonic acid (CAS No. 7434-70-0) is an organic compound with the molecular formula C₇H₇NO₅S and a molecular weight of 217.20 g/mol .[1] Its structure, featuring a toluene backbone substituted with both a sulfonic acid group and a nitro group, renders it a strong organic acid with significant polarity. Understanding its solubility in various organic solvents is paramount for its application in chemical synthesis, purification processes, and formulation development.

The presence of the highly polar sulfonic acid group (-SO₃H) is the primary determinant of the molecule's solubility characteristics.[2] This group can engage in strong hydrogen bonding, suggesting a high affinity for polar solvents.[3][4] Furthermore, the nitro group (-NO₂) contributes to the overall polarity of the molecule, further enhancing its interaction with polar solvent molecules.[5][6] Consequently, 2-Methyl-4-nitrobenzenesulfonic acid is anticipated to exhibit significant solubility in polar organic solvents and limited solubility in non-polar media.[6]

Physicochemical Properties

A foundational understanding of the physicochemical properties of 2-Methyl-4-nitrobenzenesulfonic acid is essential for interpreting its solubility behavior.

| Property | Value | Source |

| IUPAC Name | 2-methyl-4-nitrobenzenesulfonic acid | [1] |

| CAS Number | 7434-70-0 | [1] |

| Molecular Formula | C₇H₇NO₅S | [1] |

| Molecular Weight | 217.20 g/mol | [1] |

Expected Solubility Profile in Organic Solvents

While specific quantitative solubility data for 2-Methyl-4-nitrobenzenesulfonic acid is not extensively available in public literature, we can infer its likely solubility based on the behavior of structurally similar compounds and general chemical principles. The following table provides an estimated qualitative and quantitative solubility profile. These values are illustrative and should be confirmed by experimental measurement.

| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Estimated Solubility Range ( g/100 mL at 25°C) | Rationale |

| Protic Polar Solvents | Methanol, Ethanol, Isopropanol | High | > 10 | The sulfonic acid and nitro groups can form strong hydrogen bonds with the hydroxyl group of alcohols. p-Toluenesulfonic acid, a related compound, is known to be soluble in alcohols.[1][7] |

| Aprotic Polar Solvents | Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO) | Moderate to High | 1 - 10 | These solvents can act as hydrogen bond acceptors, interacting with the acidic proton of the sulfonic acid group. The methyl ester of the related 4-nitrobenzenesulfonic acid is soluble in acetone.[8] The carboxylic acid analog, 2-methyl-4-nitrobenzoic acid, shows slight solubility in DMSO. |

| Non-Polar Solvents | Toluene, Hexane, Diethyl Ether | Low to Insoluble | < 0.1 | The high polarity of 2-Methyl-4-nitrobenzenesulfonic acid leads to weak interactions with non-polar solvent molecules. Nitrobenzenesulfonic acids generally exhibit low solubility in non-polar solvents.[6] |

Causality of Experimental Choices in Solubility Determination

The experimental determination of solubility is a critical step in characterizing a compound. The choice of methodology is dictated by the need for accuracy, reproducibility, and the physicochemical properties of the solute and solvents.

The Isothermal Shake-Flask Method

The isothermal shake-flask method is the gold standard for solubility determination due to its directness and reliability. This method involves agitating an excess of the solid compound in the solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solid in the supernatant is then measured. This approach ensures that the measured solubility represents the true thermodynamic equilibrium.

Analytical Technique: UV-Vis Spectrophotometry

For chromophoric compounds like 2-Methyl-4-nitrobenzenesulfonic acid, which contains a nitro group attached to an aromatic ring, UV-Vis spectrophotometry is a highly suitable analytical technique. The underlying principle is the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. This method is sensitive, rapid, and requires relatively simple instrumentation. A key prerequisite is the determination of the wavelength of maximum absorbance (λmax) and the generation of a standard calibration curve for the compound in each solvent.

Experimental Protocol for Solubility Determination

This section provides a detailed, self-validating protocol for determining the solubility of 2-Methyl-4-nitrobenzenesulfonic acid in an organic solvent using the isothermal shake-flask method coupled with UV-Vis spectrophotometric analysis.

Materials and Equipment

-

2-Methyl-4-nitrobenzenesulfonic acid (high purity)

-

Organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Constant temperature shaker bath

-

Analytical balance

-

UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Step-by-Step Methodology

-

Preparation of Standard Solutions:

-

Accurately weigh a small amount of 2-Methyl-4-nitrobenzenesulfonic acid and dissolve it in a known volume of the chosen organic solvent in a volumetric flask to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to prepare a series of standard solutions of decreasing concentrations.

-

-

Generation of Calibration Curve:

-

Measure the absorbance of each standard solution at the predetermined λmax using the UV-Vis spectrophotometer.

-

Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.

-

-

Equilibration:

-

Add an excess amount of 2-Methyl-4-nitrobenzenesulfonic acid to a series of vials, ensuring a visible amount of undissolved solid remains.

-

Add a known volume of the organic solvent to each vial.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined time (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached. Equilibrium is confirmed when the concentration of the solute in solution does not change over time.

-

-

Sample Preparation and Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a filter to remove any undissolved solid.

-

Accurately dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the λmax.

-

-

Calculation of Solubility:

-

Use the absorbance of the diluted sample and the equation of the calibration curve to determine the concentration of 2-Methyl-4-nitrobenzenesulfonic acid in the diluted sample.

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in desired units, such as g/100 mL or mol/L.

-

Visualization of Experimental Workflow

The following diagrams illustrate the key stages of the experimental protocol for determining the solubility of 2-Methyl-4-nitrobenzenesulfonic acid.

Caption: Factors influencing the solubility of 2-Methyl-4-nitrobenzenesulfonic acid.

Conclusion

This technical guide has provided a detailed examination of the solubility of 2-Methyl-4-nitrobenzenesulfonic acid in organic solvents. While quantitative data for this specific molecule is scarce, a thorough analysis of its structural components and comparison with related compounds allows for a reliable estimation of its solubility profile. The provided experimental protocol offers a robust framework for the empirical determination of its solubility, which is indispensable for its effective use in research and development. The principles and methodologies outlined herein are intended to empower scientists to confidently work with this compound and to underscore the importance of experimentally verified data in chemical and pharmaceutical sciences.

References

-

PubChem. (n.d.). 2-Methyl-4-nitrobenzenesulfonic acid. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

-

Wikipedia. (2023, December 2). p-Toluenesulfonic acid. Retrieved February 17, 2026, from [Link]

-

Solubility of Things. (n.d.). p-Toluenesulfonic acid. Retrieved February 17, 2026, from [Link]

-

Solubility of Things. (n.d.). 4-Nitrobenzenesulfonic acid. Retrieved February 17, 2026, from [Link]

-

Solubility of Things. (n.d.). 3-Nitrobenzenesulfonic acid. Retrieved February 17, 2026, from [Link]

-

W.T.C. Products B.V. (n.d.). Buy para-Toluenesulfonic acid (Technical Grade). Retrieved February 17, 2026, from [Link]

-

Ataman Kimya. (n.d.). M-NITROBENZENE SULFONIC ACID, SODIUM SALT. Retrieved February 17, 2026, from [Link]

-

LookChem. (n.d.). 4-Nitrobenzenesulfonic acid. Retrieved February 17, 2026, from [Link]

-

Indian Journal of Chemistry. (1981). Solubility & the Dissociation Constants ofp-Nitrobenzoic Acid in Different Mixed Solvents & Free Energies of Transfer of An. Retrieved February 17, 2026, from [Link]

-

PubChem. (n.d.). Methyl-4-nitrobenzenesulfonate. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

-

Gokemi. (n.d.). Sulfonsyre (Sulfonic Acid). Retrieved February 17, 2026, from [Link]

Sources

- 1. p-Toluenesulfonic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. lookchem.com [lookchem.com]

- 6. 2-Methyl-4-nitrobenzoic acid CAS#: 1975-51-5 [m.chemicalbook.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. mdpi.com [mdpi.com]

Strategic Selection of Starting Materials for 2-Methyl-4-Nitrobenzenesulfonic Acid (MNBSA) Synthesis

Topic: Strategic Selection of Starting Materials for 2-Methyl-4-nitrobenzenesulfonic Acid Synthesis Content Type: Technical Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary & Structural Definition

The synthesis of 2-Methyl-4-nitrobenzenesulfonic acid (MNBSA, CAS: 7434-70-0) presents a specific regiochemical challenge often overlooked in general literature. Unlike its more common isomer (2-methyl-5-nitrobenzenesulfonic acid, derived from p-nitrotoluene), MNBSA requires precise directing group manipulation to achieve the 1,2,4-substitution pattern.

This guide analyzes the two primary retrosynthetic disconnections for MNBSA, defining the optimal starting materials based on scale, purity requirements, and available equipment.

Structural Disambiguation

Before selecting starting materials, it is critical to verify the target isomer to avoid downstream failure.

-

IUPAC Numbering:

at C1, -

Alternative Naming: 3-Nitrotoluene-6-sulfonic acid.[1]

-

Common Confusion: Often confused with 4-nitrotoluene-2-sulfonic acid (which is actually the 5-nitro isomer).

Critical Analysis of Starting Materials[4][5]

The selection of starting materials is binary, dictated by the trade-off between regioselectivity (Lab/Pharma) and atom economy (Industrial/Bulk).

Primary Starting Material (Industrial Route): m-Nitrotoluene

For large-scale production where cost is paramount, m-Nitrotoluene (3-nitrotoluene) is the requisite starting material.

-

CAS: 99-08-1

-

Purity Requirement: >98% (Isomeric purity is critical; o- and p-nitrotoluene impurities yield inseparable sulfonic acid isomers).

-

Mechanistic Logic:

-

The methyl group (activator) at C1 directs electrophilic attack to positions ortho and para.

-

The nitro group (deactivator) at C3 directs meta.

-

Regiochemical Synergy: Position 6 is ortho to the methyl group and para to the nitro group. This position is electronically favored and sterically accessible, leading to the desired 3-nitrotoluene-6-sulfonic acid (MNBSA).

-

Primary Starting Material (High-Fidelity Route): 2-Methyl-4-nitroaniline

For pharmaceutical applications requiring >99.5% purity with no isomeric contamination, 2-Methyl-4-nitroaniline (Fast Red RL Base) is the superior starting material.

-

CAS: 99-52-5[5]

-

Purity Requirement: >99%

-

Mechanistic Logic:

-

This route utilizes the Meerwein reaction (diazotization followed by chlorosulfonation).

-

The position of the sulfonic acid group is fixed by the amine. There is no ambiguity; the

is replaced by

-

Reagent Specifications

Regardless of the substrate, the quality of the sulfonating agent is non-negotiable.

| Reagent | Specification | Role | Critical Impurity to Avoid |

| Oleum (Fuming Sulfuric Acid) | 20-65% free | Electrophile source for m-nitrotoluene route. | Water (deactivates |

| Sodium Nitrite | >99% crystalline | Diazotization agent for aniline route. | Anti-caking agents (can clog filtration). |

| Sulfur Dioxide | Anhydrous Gas | Reagent for Meerwein reaction. | Moisture (hydrolyzes sulfonyl chloride prematurely). |

| Copper(II) Chloride | Anhydrous (<1% | Catalyst for diazo decomposition. | Iron (promotes side reactions). |

Synthetic Pathways & Logic

The following visualization maps the decision logic for starting material selection based on the desired pathway.

Figure 1: Retrosynthetic logic tree comparing the direct sulfonation of m-nitrotoluene (Industrial) vs. the diazotization of 2-methyl-4-nitroaniline (Pharma).

Detailed Experimental Protocols

Protocol A: Sulfonation of m-Nitrotoluene (Industrial Standard)

Rationale: This protocol leverages the directing power of the methyl group to install the sulfonic acid at position 6.

Reagents:

-

m-Nitrotoluene (1.0 eq)

-

20% Oleum (1.5 eq

content)

Procedure:

-

Charge: Place 20% Oleum into a jacketed glass reactor. Cool to 10°C.[6]

-

Addition: Add m-Nitrotoluene dropwise over 2 hours. Caution: Highly Exothermic. Maintain internal temperature <40°C to prevent di-nitration or oxidative degradation.

-

Reaction: Once addition is complete, ramp temperature to 80-100°C. Hold for 4–6 hours.

-

Monitoring: Monitor consumption of m-nitrotoluene via HPLC.

-

Quench: Pour the reaction mass onto crushed ice (mass ratio 1:3).

-

Isolation: The sulfonic acid is highly soluble. To isolate, add saturated NaCl (salting out) or neutralize with

to form the calcium salt, filter gypsum, and treat filtrate with

Protocol B: Diazotization of 2-Methyl-4-nitroaniline (High Purity)

Rationale: This protocol guarantees the position of the sulfonyl group, eliminating isomer separation steps.[7]

Reagents:

-

2-Methyl-4-nitroaniline (1.0 eq)

-

Sodium Nitrite (1.1 eq)[5]

-

Hydrochloric Acid (conc.)

-

Sulfur Dioxide (gas)

-

Copper(II) Chloride (catalytic)

Procedure:

-

Diazotization: Dissolve 2-methyl-4-nitroaniline in conc. HCl/water. Cool to -5°C. Add aqueous

dropwise, maintaining temperature <0°C. Stir until clear solution (diazonium salt) forms. -

Preparation of

Mixture: In a separate vessel, saturate glacial acetic acid with -

Coupling: Slowly pour the cold diazonium solution into the

mixture. Nitrogen gas evolution will be vigorous. -

Formation: Stir at room temperature for 2 hours. The product, 2-methyl-4-nitrobenzenesulfonyl chloride , will precipitate.

-

Hydrolysis: Filter the sulfonyl chloride. Suspend in water and reflux for 4 hours to hydrolyze to 2-Methyl-4-nitrobenzenesulfonic acid .

-

Purification: Evaporate water to crystallization.

Technical Data & Specifications

| Property | m-Nitrotoluene (Precursor A) | 2-Methyl-4-nitroaniline (Precursor B) | MNBSA (Target) |

| Molecular Weight | 137.14 g/mol | 152.15 g/mol | 217.20 g/mol |

| Melting Point | 15-16°C | 131-133°C | N/A (Hygroscopic solid) |

| Boiling Point | 230-231°C | N/A | Decomposes |

| Hazards | Toxic, Methemoglobinemia agent | Toxic, Irritant | Corrosive, Strong Acid |

| Storage | Cool, dry, under | Amber glass, room temp | Desiccator (Hygroscopic) |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 113323, 2-Methyl-4-nitrobenzenesulfonic acid. Retrieved from [Link]

-

Organic Syntheses (1923). m-Nitrotoluene. Org. Synth. 1923, 3,[8] 91. Retrieved from [Link]

-

Master Organic Chemistry. Electrophilic Aromatic Substitutions: Nitration and Sulfonation. Retrieved from [Link]

Sources

- 1. 2-Methyl-4-nitrobenzenesulfonic acid | C7H7NO5S | CID 113323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A PROCESS FOR THE PREPARATION OF 2-NITRO-4-(METHYLSULFONYL)BENZOIC ACID | TREA [trea.com]

- 3. CN104557639B - Method of preparing 2-nitro-4-methylsulfonyl benzoic acid - Google Patents [patents.google.com]

- 4. A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid [quickcompany.in]

- 5. 2-Methyl-4-nitroaniline | C7H8N2O2 | CID 7441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. echemi.com [echemi.com]

- 8. CN105669504A - Preparation method of 2-nitro-4-methyl sulphonyl benzoic acid - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Characterization of 2-Methyl-4-nitrobenzenesulfonic Acid

Introduction

2-Methyl-4-nitrobenzenesulfonic acid (C₇H₇NO₅S, MW: 217.20 g/mol , CAS: 7434-70-0) is an important organosulfur compound featuring a toluene backbone substituted with both a nitro group and a sulfonic acid group.[1][2] As an intermediate in various chemical syntheses, including pharmaceuticals and dyes, its structural integrity and purity are of paramount importance.[3] The presence of the sulfonic acid group renders the molecule strongly acidic and highly polar, presenting unique challenges for analytical separation and characterization.[4]

This guide provides a comprehensive overview of the key analytical techniques for the qualitative and quantitative characterization of 2-Methyl-4-nitrobenzenesulfonic acid. It is designed for researchers, quality control analysts, and drug development professionals who require robust and reliable analytical methodologies for this compound. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols.

Physicochemical Properties Overview

A foundational understanding of the analyte's properties is crucial for method development.

| Property | Value | Source |

| Molecular Formula | C₇H₇NO₅S | PubChem[1] |

| Molecular Weight | 217.20 g/mol | PubChem[1] |

| IUPAC Name | 2-methyl-4-nitrobenzenesulfonic acid | PubChem[1] |

| Acidity | Strong organic acid | General knowledge[4] |

| Polarity | High | General knowledge[4] |

Core Analytical Workflow

A multi-technique approach is essential for the unambiguous characterization of 2-Methyl-4-nitrobenzenesulfonic acid. The workflow typically involves chromatographic separation for purity assessment and quantification, coupled with spectroscopic techniques for structural elucidation and confirmation.

Caption: Figure 1: Comprehensive Analytical Workflow

High-Performance Liquid Chromatography (HPLC/UPLC)

High-Performance Liquid Chromatography is the cornerstone for assessing the purity of 2-Methyl-4-nitrobenzenesulfonic acid and quantifying it in various matrices. Due to its high polarity and strong acidity, standard reversed-phase (RP) chromatography often results in poor retention and peak shape.[4] To overcome this, specialized chromatographic modes are employed.

Causality of Method Selection: Mixed-Mode vs. Ion-Pair Chromatography

-

Mixed-Mode Chromatography: This approach utilizes stationary phases that have both reversed-phase (e.g., C18) and ion-exchange functionalities. For an anionic compound like a deprotonated sulfonic acid, a mixed-mode column with anion-exchange characteristics provides a dual retention mechanism.[4] This leads to robust retention and improved peak shape without the need for ion-pairing reagents in the mobile phase, making it highly compatible with mass spectrometry.[4][5]

-

Ion-Pair Chromatography (IPC): IPC is another effective technique. A cationic ion-pairing reagent, such as tetrabutylammonium, is added to the mobile phase.[6] This reagent forms a neutral ion-pair with the anionic sulfonate, which can then be retained on a standard reversed-phase column.[6][7] While effective, IPC can lead to long column equilibration times and potential contamination of the HPLC system, making it less ideal for LC-MS applications.[6][8]

For robust, reproducible, and MS-compatible analysis, Mixed-Mode Chromatography is the recommended approach.

Caption: Figure 2: HPLC Retention Mechanisms

Protocol: Purity Determination by UPLC-UV

This protocol is adapted from established methods for toluenesulfonic acids and is suitable for purity analysis and quantification.[9][10]

1.2.1. Instrumentation and Consumables

-

UPLC/HPLC System with UV/PDA Detector

-

Mixed-Mode Column (e.g., Amaze TR or similar reversed-phase/anion-exchange)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Sample Diluent: Water/Acetonitrile (90:10 v/v)

-

Standard: 2-Methyl-4-nitrobenzenesulfonic acid, reference grade (e.g., 95% or higher purity)[2]

1.2.2. Standard and Sample Preparation

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of 2-Methyl-4-nitrobenzenesulfonic acid reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

-

Working Standard Solution (100 µg/mL): Pipette 1 mL of the stock standard solution into a 10 mL volumetric flask and dilute to volume with the sample diluent.

-

Sample Solution (100 µg/mL): Prepare the sample to be analyzed at a similar concentration to the working standard using the sample diluent.

1.2.3. Chromatographic Conditions

| Parameter | Condition |

| Column | Mixed-Mode C18/Anion-Exchange, 2.1 x 100 mm, <3 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% to 90% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temp. | 35 °C |

| Injection Vol. | 2 µL |

| UV Detection | 254 nm |

1.2.4. System Suitability

-

Inject the working standard solution five times.

-

The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

-

The tailing factor for the analyte peak should be between 0.8 and 1.5.

1.2.5. Data Analysis

-

Calculate the purity of the sample using the area percent method.

-

For quantification, use the peak area of the sample against a calibration curve generated from a series of standards.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides unparalleled sensitivity and selectivity, making it the ideal technique for trace-level impurity identification and quantification. This is particularly relevant as sulfonic acid esters can be potential genotoxic impurities (PGIs).[11]

Protocol: Trace Impurity Analysis by UPLC-MS/MS

This method is designed for high sensitivity and is adapted from protocols for related sulfonic acids and their esters.[11][12][13]

2.1.1. Instrumentation

-

UPLC system coupled to a tandem quadrupole mass spectrometer (e.g., Waters Xevo TQD, Sciex API 4000).

-

Electrospray Ionization (ESI) source.

2.1.2. Chromatographic Conditions

-

Use the same UPLC conditions as described in Section 1.2.3. A mobile phase with volatile buffers like formic acid or ammonium formate is crucial for MS compatibility.[10][11]

2.1.3. Mass Spectrometry Conditions

| Parameter | Condition |

| Ionization Mode | ESI Negative |

| Capillary Voltage | -3.0 kV |

| Source Temp. | 150 °C |

| Desolvation Temp. | 400 °C |

| Scan Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |

| SIM Ion (M-H)⁻ | m/z 216.0 |

Note: The precursor ion for MS/MS would be m/z 216.0. Product ions would need to be determined by infusing a standard solution and performing a product ion scan.

2.1.4. Rationale for ESI Negative Mode The sulfonic acid group is highly acidic and readily deprotonates in solution to form a stable anion (sulfonate). Electrospray ionization in negative mode (ESI-) is therefore the most effective way to ionize the molecule, resulting in a strong signal for the deprotonated molecule [M-H]⁻.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the unambiguous structural elucidation and confirmation of 2-Methyl-4-nitrobenzenesulfonic acid. Both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework.

Protocol: Structural Confirmation by ¹H and ¹³C NMR

3.1.1. Sample Preparation

-

Weigh approximately 10-20 mg of the sample.

-

Dissolve the sample in ~0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is often preferred for sulfonic acids due to their high water solubility.

3.1.2. Instrument Parameters

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Nuclei: ¹H and ¹³C.

-

Temperature: 25 °C.

3.1.3. Expected Spectral Features While specific spectra for the target molecule are not readily available in public databases, we can predict the expected signals based on its structure and data from similar compounds.[14][15]

-

¹H NMR (in D₂O):

-

A singlet for the methyl (CH₃) protons, expected around δ 2.5-2.8 ppm.

-

Three aromatic protons in the approximate range of δ 7.5-8.5 ppm. Their splitting pattern (e.g., a doublet, a doublet of doublets, and another doublet) will be characteristic of the 1,2,4-trisubstituted benzene ring.

-

-

¹³C NMR (in D₂O):

-

A signal for the methyl carbon around δ 20-25 ppm.

-

Six distinct signals for the aromatic carbons, with chemical shifts influenced by the electron-withdrawing nitro and sulfonic acid groups. Carbons directly attached to these groups will be significantly shifted.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the molecule, providing a unique molecular "fingerprint".

Protocol: Functional Group Analysis by FTIR

4.1.1. Sample Preparation

-

Prepare a KBr (potassium bromide) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.[16]

4.1.2. Data Acquisition

-

Acquire the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

4.1.3. Key Expected Absorption Bands Based on spectra of similar compounds like benzenesulfonic acid, the following characteristic peaks are expected:[17][18]

| Wavenumber (cm⁻¹) | Assignment |

| ~3000-3100 | Aromatic C-H stretch |

| ~1520-1560 & 1340-1380 | Asymmetric and symmetric N=O stretch (nitro group) |

| ~1150-1250 | Asymmetric S=O stretch (sulfonic acid) |

| ~1000-1100 | Symmetric S=O stretch (sulfonic acid) |

| ~690-900 | C-H out-of-plane bending (aromatic substitution pattern) |

Conclusion

The comprehensive characterization of 2-Methyl-4-nitrobenzenesulfonic acid requires an integrated analytical approach. HPLC, particularly using mixed-mode chromatography, is essential for purity assessment and quantification. LC-MS/MS offers the high sensitivity needed for trace impurity analysis. Finally, NMR and FTIR spectroscopy provide definitive structural confirmation and functional group identification, ensuring the identity and quality of the compound. The protocols outlined in this guide provide a robust framework for achieving accurate and reliable analytical results.

References

-

HELIX Chromatography. (n.d.). HPLC Analysis of Benzenesulfonic and p-Toluenesulfonic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]

-

Diva-portal.org. (2023, June 16). Ion pair chromatography of carboxylic and sulfonic acids with trialkylamines. Retrieved from [Link]

-

1H and 13C NMR spectra of compound 2a. (n.d.). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

- Google Patents. (n.d.). US4042327A - Ion-pairing chromatography.

-

Solumetrics. (n.d.). Ion Pair Reagents - Octane Sulfonic Acid. Retrieved from [Link]

-

LCGC. (2008, January 31). Ion Pairing - Blessing or Curse? Retrieved from [Link]

-

PMC. (2018, June 15). Two alternative chromatography methods assisted by the sulfonic acid moeity for the determination of furosine in milk. Retrieved from [Link]

-

PubChem. (n.d.). Benzenesulfonic Acid. Retrieved from [Link]

-

SIELC Technologies. (2022, June 16). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. Retrieved from [Link]

-

Waters Corporation. (n.d.). Analysis of Benzenesulfonic Acid and P-Toluenesufonic Acid Esters in Genotox Monitoring using UPLC/UV-MS. Retrieved from [Link]

-

Journal of Chromatographic Science. (2013, February 17). Ion Exclusion Chromatography of Aromatic Acids. Retrieved from [Link]

-

Semantic Scholar. (2015, March 31). Preparation, Characterization and Catalytic Activity of Alkyl Benzene Sulfonic Acid Carbon-Based Acid Catalyst. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzenesulfonic acid, 4-methyl-. Retrieved from [Link]

-

Shodex. (n.d.). Analysis of Alkyl Sulfonic Acids (1) (NI-424). Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of o-Toluenesulfonic acid, 4-amino- on Newcrom R1 HPLC column. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-4-nitrobenzenesulfonic acid. Retrieved from [Link]

-

PMC. (n.d.). Preparation and characterization of sulfonic acid-functionalized single-walled carbon nanotubes. Retrieved from [Link]

-

Element Lab Solutions. (n.d.). HPLC Solvent Selection. Retrieved from [Link]

-

SIELC Technologies. (2018, February 16). 2-Methyl-5-nitrobenzenesulfonic acid. Retrieved from [Link]

-

ResearchGate. (2025, September 19). A simple method for routine measurement of organosulfur compounds in complex liquid and gaseous matrices. Retrieved from [Link]

-

International Journal of Innovative Research in Science, Engineering and Technology. (2015, March 15). Development and Validation of LC-MS/MS Method for the Analysis of P-Toluenesulfonicacid, In Antiviral Drug Acyclovir. Retrieved from [Link]

-

ACS Publications. (2006, February 9). Determination of Seven Organosulfur Compounds in Garlic by High-Performance Liquid Chromatography. Retrieved from [Link]

-

ResearchGate. (2025, August 8). Development and Validation of LC-MS/MS Method for the Analysis of P-Toluenesulfonicacid, In Antiviral Drug Acyclovir. Retrieved from [Link]

Sources

- 1. 2-Methyl-4-nitrobenzenesulfonic acid | C7H7NO5S | CID 113323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methyl-4-nitrobenzenesulfonic Acid 95% | CAS: 7434-70-0 | AChemBlock [achemblock.com]

- 3. US4042327A - Ion-pairing chromatography - Google Patents [patents.google.com]

- 4. helixchrom.com [helixchrom.com]

- 5. HPLC Method for Analysis of Sulfonic acids on BIST A+ Column | SIELC Technologies [sielc.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Octane Sulfonic Acid | Ion Pair Reagents | Solumetrics [solumetrics.co.uk]

- 8. academic.oup.com [academic.oup.com]

- 9. Separation of o-Toluenesulfonic acid, 4-amino- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. 2-Methyl-5-nitrobenzenesulfonic acid | SIELC Technologies [sielc.com]

- 11. waters.com [waters.com]

- 12. ijirset.com [ijirset.com]

- 13. researchgate.net [researchgate.net]

- 14. rsc.org [rsc.org]

- 15. rsc.org [rsc.org]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Benzenesulfonic Acid | C6H6O3S | CID 7371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Benzenesulfonic acid(98-11-3) IR Spectrum [m.chemicalbook.com]

Application Notes and Protocols for the Scale-Up Synthesis of 2-Methyl-4-nitrobenzenesulfonic Acid

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up synthesis of 2-Methyl-4-nitrobenzenesulfonic acid, an important industrial intermediate. This document delves into the underlying chemical principles, detailed experimental protocols, safety considerations, and analytical methodologies pertinent to its large-scale production.

Introduction and Significance

2-Methyl-4-nitrobenzenesulfonic acid, also known as 4-nitrotoluene-2-sulfonic acid, is a pivotal intermediate in the chemical industry.[1][2] Its primary application lies in the synthesis of fluorescent whitening agents and various dyes.[1][3] The molecule's structure, featuring both a sulfonic acid group and a nitro group on a toluene backbone, makes it a versatile precursor for further chemical transformations.[2] The demand for high-purity 2-Methyl-4-nitrobenzenesulfonic acid necessitates robust and scalable synthetic processes. This guide outlines such a process, emphasizing safety, efficiency, and product quality.

Theoretical Background: The Chemistry of Sulfonation

The synthesis of 2-Methyl-4-nitrobenzenesulfonic acid is achieved through the electrophilic aromatic substitution (EAS) reaction of 4-nitrotoluene with a sulfonating agent.[4]

The Reaction Mechanism

The sulfonation of 4-nitrotoluene proceeds via the following key steps:

-

Generation of the Electrophile: Oleum, a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid (H₂SO₄), serves as the potent sulfonating agent.[4][5] The active electrophile is sulfur trioxide (SO₃) or its protonated form, HSO₃⁺.[4] The high concentration of SO₃ in oleum makes it a more powerful sulfonating agent than concentrated sulfuric acid alone.[5]

-

Electrophilic Attack: The electron-rich aromatic ring of 4-nitrotoluene attacks the electrophilic sulfur trioxide. The methyl group is an ortho-, para- director, while the nitro group is a meta- director. The sulfonation occurs at the position ortho to the methyl group and meta to the nitro group.

-

Rearomatization: A weak base, such as the bisulfate ion (HSO₄⁻), removes a proton from the intermediate, restoring the aromaticity of the ring and yielding the final product, 2-Methyl-4-nitrobenzenesulfonic acid.[4]

Diagram of the Reaction Mechanism:

Caption: Reaction mechanism for the sulfonation of 4-nitrotoluene.

Safety First: Handling Hazardous Reagents

The scale-up synthesis of 2-Methyl-4-nitrobenzenesulfonic acid involves the use of highly corrosive and reactive chemicals. A thorough risk assessment is mandatory before commencing any work.[6]

-

Oleum (Fuming Sulfuric Acid): Oleum is extremely corrosive and a strong oxidizing agent that can cause severe burns upon contact with skin and eyes.[5][7] It reacts violently with water, generating significant heat and potentially causing splattering.[5][8][9] All handling must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.[5]

-

4-Nitrotoluene: 4-Nitrotoluene is a toxic and combustible solid.[3] Inhalation, ingestion, or skin contact can be harmful.

-

Reaction Hazards: Sulfonation reactions are highly exothermic and require strict temperature control to prevent runaway reactions, which could lead to a dangerous increase in temperature and pressure.[5][10]

Emergency Procedures

-

Spills: Neutralize spills with a suitable agent like sodium bicarbonate.[5]

-

Exposure: In case of skin or eye contact, immediately flush with copious amounts of water for at least 20 minutes and seek medical attention.[7][9]

Scale-Up Synthesis Protocol: A Continuous Process Approach

For industrial-scale production, a continuous process is often favored for its efficiency and consistent product quality.[11] The following protocol is based on established industrial practices.

Equipment

-

A cascade of four agitated, temperature-controlled reactors.

-

Metering pumps for the continuous addition of reactants.

-

A dilution vessel.

-

Centrifuge or filtration unit for product isolation.

Reagents and Quantities

| Reagent | Molecular Weight ( g/mol ) | Quantity (per hour) | Moles (per hour) |

| 4-Nitrotoluene | 137.14 | 600 g | 4.376 |

| 65% Oleum (contains 65% free SO₃) | - | 566 g | 4.595 (of SO₃) |

| 100% Sulfuric Acid (for initial charge) | 98.08 | 200 g | - |

Step-by-Step Procedure

-

Initial Reactor Charge: The first reactor in the cascade is initially charged with 200 g of 100% sulfuric acid and heated to 115°C.[11]

-

Continuous Reactant Feed: 4-nitrotoluene and 65% oleum are simultaneously and continuously added to the first reactor at the rates specified in the table above.[11] It is preferable to introduce both reactants below the surface of the reaction mixture.[11]

-

Reaction Cascade: The reaction mixture flows sequentially through the four agitated vessels, maintained at 115°C.[11] The total residence time in the cascade is approximately 2.5 hours.[11] This setup ensures a high conversion rate of 4-nitrotoluene.[11]

-

Product Isolation (Crystallization Method):

-

The sulfonation mixture from the final reactor is transferred to a dilution vessel.

-

The mixture is diluted with mother liquor from a previous crystallization to achieve a 4-nitrotoluene-2-sulfonic acid concentration of 35% and a sulfuric acid concentration of 70%.[11]

-

The mixture is cooled to room temperature to induce crystallization.

-

The precipitated product is isolated by centrifugation.[11]

-

-

Product Isolation (Aqueous Solution Method):

Experimental Workflow Diagram:

Sources

- 1. 4-Nitrotoluene-2-sulfonic Acid | 121-03-9 [chemicalbook.com]

- 2. 4-nitrotoluene-2-sulfonic Acid – Dye & Pharmaceutical Intermediate [chemicalbull.com]

- 3. 4-Nitrotoluene - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. orgsyn.org [orgsyn.org]

- 7. peac.aristatek.com [peac.aristatek.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. saferack.com [saferack.com]

- 10. DE4311373A1 - Process for the preparation of 4-nitrotoluene-2-sulphonic acid - Google Patents [patents.google.com]

- 11. US4922008A - Process for the production of 4-nitrotoluene-2-sulfonic acid - Google Patents [patents.google.com]

use of 2-Methyl-4-nitrobenzenesulfonic acid in pharmaceutical intermediate synthesis

Technical Application Note: 2-Methyl-4-nitrobenzenesulfonic Acid (MNBSA) in Pharmaceutical Intermediate Synthesis

Executive Summary

2-Methyl-4-nitrobenzenesulfonic acid (MNBSA, CAS 7434-70-0) and its derivatives represent a specialized class of "tunable" reagents in pharmaceutical synthesis. Structurally analogous to the widely used p-toluenesulfonic acid (Tosic acid) and o-/p-nitrobenzenesulfonic acids (Nosic acids), MNBSA bridges the gap between reactivity and stability.

While standard Nosyl groups are favored for the Fukuyama amine synthesis due to their mild deprotection conditions, they can sometimes be too labile or prone to premature cleavage in complex multi-step syntheses. The introduction of the methyl group at the ortho position (C2) relative to the sulfonyl moiety in MNBSA introduces steric bulk that modulates reactivity, offering a "stabilized Nosyl" variant. Additionally, alkyl esters of MNBSA function as powerful, yet controllable, alkylating agents (super-electrophiles) for weak nucleophiles.

This guide details the protocols for converting MNBSA to its active sulfonyl chloride (MNBSC), its application in amine alkylation, and the handling of its esters.

Chemical Identity & Properties

| Property | Data |

| IUPAC Name | 2-Methyl-4-nitrobenzenesulfonic acid |

| Common Abbreviation | MNBSA |

| CAS Number | 7434-70-0 |

| Molecular Formula | C₇H₇NO₅S |

| Molecular Weight | 217.20 g/mol |

| Key Derivative | 2-Methyl-4-nitrobenzenesulfonyl chloride (MNBSC) (CAS 21320-90-1) |

| Functional Role | Electrophile (as chloride/ester), Protecting Group (for amines), Acid Catalyst |

Core Protocol A: Activation to Sulfonyl Chloride (MNBSC)

The acid itself is rarely the reactive species in substitution chemistry; it must be activated to the sulfonyl chloride. This protocol ensures high conversion while mitigating the risk of hydrolysis.

Objective: Synthesis of 2-Methyl-4-nitrobenzenesulfonyl chloride (MNBSC).

Mechanism: Nucleophilic acyl substitution using Thionyl Chloride (

Reagents:

-

Starting Material: 2-Methyl-4-nitrobenzenesulfonic acid (1.0 equiv).

-

Reagent: Thionyl Chloride (3.0 – 5.0 equiv) or Oxalyl Chloride (2.0 equiv).

-

Catalyst: N,N-Dimethylformamide (DMF) (0.05 equiv).

-

Solvent: Dichloromethane (DCM) or Toluene (anhydrous).

Step-by-Step Protocol:

-

Setup: Equip a dry 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and a trap for acidic gases (

, -

Suspension: Charge MNBSA (solid) and anhydrous Toluene (5 vol relative to wt). Stir to form a suspension.

-

Catalysis: Add DMF (catalytic amount). Note: DMF forms the Vilsmeier-Haack reagent in situ, significantly accelerating the reaction.

-

Addition: Add Thionyl Chloride dropwise at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 80°C for toluene) for 3–5 hours.

-

Self-Validation: The reaction is complete when gas evolution ceases and the solid acid dissolves completely to form a clear (often yellow/orange) solution. Monitor by TLC (convert an aliquot to methyl ester with MeOH for visualization).

-

-

Isolation:

-

Purification: The resulting solid (MNBSC) is usually pure enough (>95%) for subsequent steps. If necessary, recrystallize from Hexane/DCM.

Critical Quality Attribute (CQA): The product must be stored under inert gas. Hydrolysis back to the sulfonic acid is the primary failure mode.

Core Protocol B: The "Sterically Tuned" Fukuyama Amine Synthesis

This is the primary pharmaceutical application. The MNBSA scaffold acts as a protecting and activating group for primary amines, allowing mono-alkylation to secondary amines.

Rationale: The 2-methyl group provides steric hindrance around the sulfonamide bond, potentially reducing side reactions (like bis-alkylation) compared to standard Nosyl groups, while retaining the nitro-group-facilitated deprotection capability.

Workflow Diagram (DOT):

Caption: The modified Fukuyama pathway using MNBSA. The steric bulk of the methyl group influences the stability of the Sulfonamide intermediate.

Step 1: Sulfonylation (Protection)

-

Reagents: Primary Amine (1.0 equiv), MNBSC (1.1 equiv), Triethylamine or Pyridine (2.0 equiv), DCM (Solvent).

-

Protocol: Add MNBSC solution to the amine/base mixture at 0°C. Warm to RT.

-

Result: Formation of N-alkyl-2-methyl-4-nitrobenzenesulfonamide. The sulfonamide proton (

) is acidic due to the electron-withdrawing nitrobenzenesulfonyl moiety.

Step 2: N-Alkylation (Fukuyama-Mitsunobu)

-

Option A (Direct Alkylation): React sulfonamide with Alkyl Halide (

) and -

Option B (Mitsunobu): React sulfonamide with Alcohol (

), -

Insight: The electron-withdrawing nature of the MNBSA scaffold facilitates the deprotonation of the nitrogen, making it a viable nucleophile.

Step 3: Deprotection (Thiolysis)

-

Mechanism: Nucleophilic aromatic substitution (

) via a Meisenheimer complex. -

Reagents: Thiophenol (

) or Thioglycolic acid (less odorous), -

Protocol:

-

Dissolve alkylated sulfonamide in DMF.

-

Add Base (3.0 equiv) and Thiol (2.0 equiv).

-

Stir at 25°C – 50°C. Note: The 2-methyl group may require slightly higher temperatures or longer times compared to standard 2-nosyl groups due to steric hindrance at the ipso-carbon attack site.

-

Validation: Monitor disappearance of the sulfonamide peak by HPLC.

-

-

Output: The secondary amine is released, and the byproduct is the thioether adduct of the MNBSA ring.

Core Protocol C: Tunable Leaving Groups (Sulfonate Esters)

Alkyl esters of MNBSA (e.g., Methyl 2-methyl-4-nitrobenzenesulfonate) are potent alkylating agents. They are used when standard Tosylates are too slow and Triflates are too unstable.

Reactivity Hierarchy:

Application: Creating a "Super-Electrophile" from a hindered alcohol.

-

Esterification: React a secondary/hindered alcohol with MNBSC (from Protocol A) and Pyridine/DMAP.

-

Substitution: The resulting sulfonate ester is an excellent leaving group. The nitro group activates the C-O bond cleavage, while the methyl group prevents side-reactions on the sulfonate ring itself during storage.

Safety & Genotoxicity (GTI) Management

Critical Warning: Alkyl esters of sulfonic acids (e.g., Methyl 2-methyl-4-nitrobenzenesulfonate) are potential genotoxic impurities (PGIs) . They are potent alkylators of DNA.

Control Strategy for Drug Development:

-

Avoidance: Do not use methanol or ethanol in the presence of MNBSC or MNBSA if acidic conditions prevail, unless the ester is the desired intermediate.

-

Purging: If the ester is used as a reagent, demonstrate its destruction (purge factor) in subsequent steps. The high reactivity that makes them useful also ensures they are rapidly hydrolyzed by aqueous base.

-

Explosion Hazard: Like all nitro-aromatics, MNBSA derivatives possess high energy. Avoid heating dry solids. Do not distill residues to dryness without a safety evaluation (DSC/ARC).

References

-

Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374.

-

Kan, T., & Fukuyama, T. (2004).[1][4] Ns strategies: a highly versatile synthetic method for amines.[4] Chemical Communications, (4), 353-359.

- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference for Nosyl chemistry).

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 113323, 2-Methyl-4-nitrobenzenesulfonic acid.

-

Miller, S. C., & Scanlan, T. S. (1998). Site-selective N-methylation of peptides on solid support. Journal of the American Chemical Society, 120(11), 2690-2691. (Demonstrates the utility of nitrobenzenesulfonamides in solid phase).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Methyl-4-nitrobenzenesulfonic Acid

Welcome to the technical support center for the synthesis of 2-Methyl-4-nitrobenzenesulfonic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of this important intermediate. Here, we address common challenges through a series of detailed FAQs and troubleshooting guides, grounded in established chemical principles and field-proven insights.

Section 1: Synthesis Pathway and Core Principles

The synthesis of 2-Methyl-4-nitrobenzenesulfonic acid is typically a two-step electrophilic aromatic substitution process starting from toluene. The overall strategy involves first introducing the sulfonic acid group and then the nitro group. The regioselectivity of each step is critical for maximizing the yield of the desired product.

Overall Synthesis Workflow

The diagram below outlines the standard synthetic route.

Caption: Standard two-step synthesis workflow for 2-Methyl-4-nitrobenzenesulfonic acid.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the rationale behind the sulfonation-then-nitration sequence?

This sequence is a classic example of using directing group effects to control regiochemistry.

-

Step 1: Sulfonation of Toluene. The methyl group (-CH₃) on toluene is an ortho, para-director. Due to steric hindrance from the bulky methyl group, the incoming electrophile (-SO₃H) preferentially adds to the less hindered para position.[1] This makes p-toluenesulfonic acid (PTSA) the major product.[1][2]

-

Step 2: Nitration of p-Toluenesulfonic Acid. In the intermediate, p-toluenesulfonic acid, we now have two directing groups. The methyl group directs incoming electrophiles to its ortho positions, while the sulfonic acid group (-SO₃H) is a meta-director. Both groups "agree," directing the incoming nitronium ion (NO₂⁺) to the position that is ortho to the methyl group and meta to the sulfonic acid group. This synergistic effect is key to achieving a high yield of the desired 2-methyl-4-nitrobenzenesulfonic acid isomer.

Q2: What are the most critical parameters affecting the overall yield?

The yield is primarily dictated by temperature control and reagent concentration at each step.

-